![molecular formula C11H13BrN2O2 B1373374 2-(4-溴丁基)-2H,3H,4H-吡啶并[3,2-b][1,4]恶嗪-3-酮 CAS No. 1272756-64-5](/img/structure/B1373374.png)

2-(4-溴丁基)-2H,3H,4H-吡啶并[3,2-b][1,4]恶嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

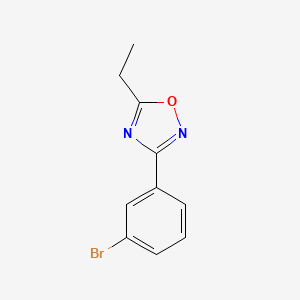

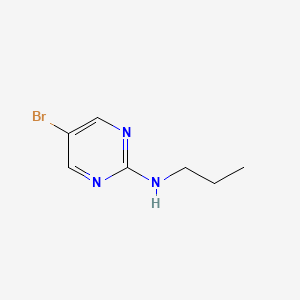

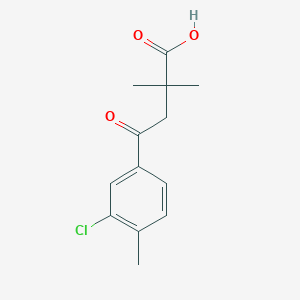

The molecule “2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic imine, and 1 Pyridine .

Synthesis Analysis

An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization. Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .Molecular Structure Analysis

The molecule contains a total of 27 atoms; 11 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom .Chemical Reactions Analysis

The synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives has been achieved through the Mitsunobu reaction and sequential cyclization .Physical And Chemical Properties Analysis

The molecule has a total of 28 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic imine, and 1 Pyridine .科学研究应用

合成和衍生物

一步合成:与目标化合物相关的吡啶并[2,3-b][1,4]恶嗪-2-酮通过一步环化过程合成。该方法以其效率和高产率著称,在此过程中采用 Smiles 重排 (Cho 等,2003)。

药物化合物的衍生物合成:与目标化合物密切相关的吡啶并[3,2-b][1,4]恶嗪及其衍生物被合成,用于潜在的药物用途。此过程涉及复杂化学反应,包括 O-烷基化和 Smiles 重排,证明了该化合物与药物发现的相关性 (Gim 等,2007)。

亲电相互作用合成:3,4,4a,5,8,8a-六氢-2H-吡啶并[3,2-b][1,4]恶嗪衍生物的合成涉及亲电相互作用,表明该化合物在创建结构多样的双环杂环中的用途 (Kumar 等,2011)。

与胺的反应性:该化合物及其衍生物对仲环脂族胺具有反应性,形成对脂氧合酶具有抑制活性的化合物。这证明了其在合成生物活性分子的潜力 (Vieweg 等,1992)。

微波辅助合成:在微波辐照下,有效合成了与目标化合物相关的吡啶并[1,4]恶嗪-2-酮。该方法突出了该化合物适用于药物化学中的快速合成 (Hua 等,2008)。

新型衍生物合成:该化合物的骨架被用来合成新的嘧啶、吡唑和其他杂环系统,证明了其在创建多样生物活性分子中的多功能性 (El Azab & Khaled, 2015)。

作用机制

Target of Action

The compound 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a part of a class of molecules that have been synthesized to target specific biochemical pathways . They have been tested for their in vitro anticancer activity against human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in their anticancer activity . Molecular docking studies with EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and survival, have also been conducted to strengthen the in vitro anticancer activity .

Biochemical Pathways

The compound is likely to affect several biochemical pathways given its potential anticancer activity Similar compounds have been known to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in cancer cell growth and survival.

Pharmacokinetics

A similar compound was found to have short pharmacokinetic and physicochemical properties suitable for intravenous administration .

Result of Action

The result of the compound’s action is likely to be a decrease in cancer cell viability, given its potential anticancer activity . In a study, three compounds similar to 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one exhibited remarkable anticancer activity compared to the standard drug etoposide .

未来方向

属性

IUPAC Name |

2-(4-bromobutyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-6-2-1-4-9-11(15)14-10-8(16-9)5-3-7-13-10/h3,5,7,9H,1-2,4,6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAUGVNGKLJHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(O2)CCCCBr)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210846 |

Source

|

| Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272756-64-5 |

Source

|

| Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)